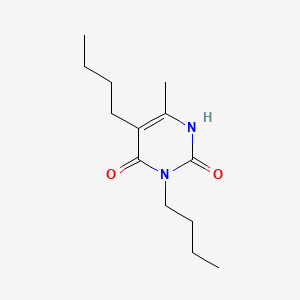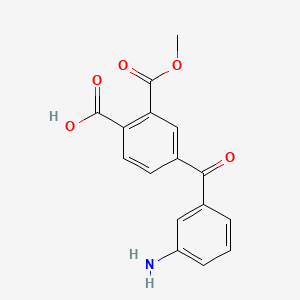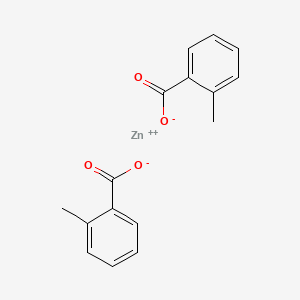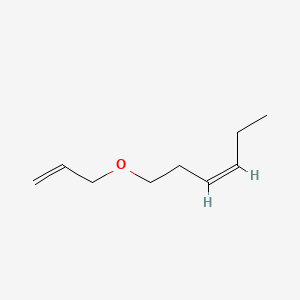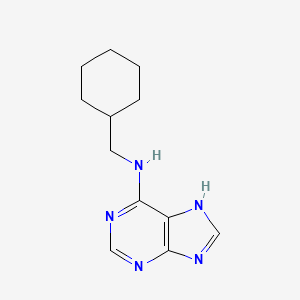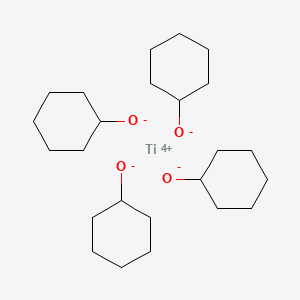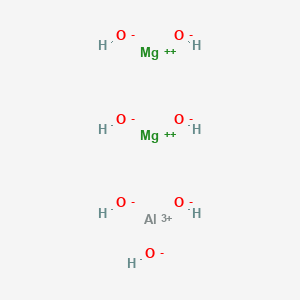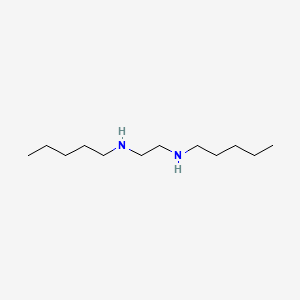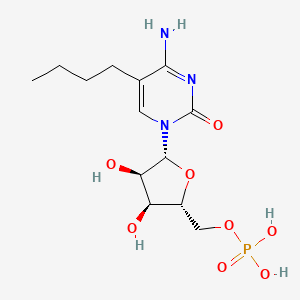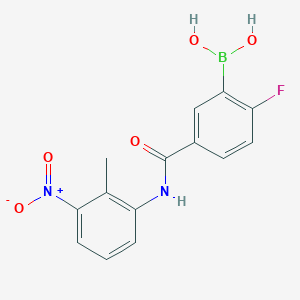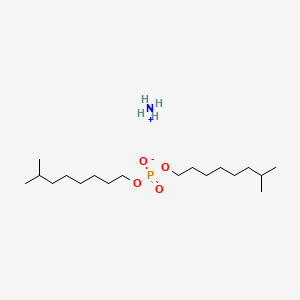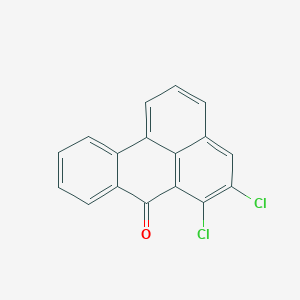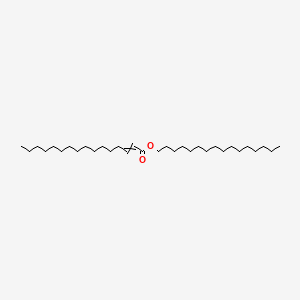
Hexadecyl hexadecenoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexadecyl hexadecenoate is an ester compound derived from hexadecenoic acid and hexadecanol. It is a long-chain ester with the molecular formula C₃₂H₆₂O₂ and a molecular weight of approximately 478.83 g/mol . This compound is known for its waxy solid appearance and is commonly used in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexadecyl hexadecenoate can be synthesized through the esterification reaction between hexadecenoic acid and hexadecanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to facilitate the removal of water formed during the reaction .
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous esterification processes. The reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield. The reaction conditions are optimized to maintain a steady state, with temperatures typically ranging from 150°C to 200°C .
Chemical Reactions Analysis
Types of Reactions: Hexadecyl hexadecenoate undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids and alcohols.
Reduction: Reduction reactions can convert the ester back to its alcohol and acid components.
Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Hexadecenoic acid and hexadecanol.
Reduction: Hexadecenoic acid and hexadecanol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Hexadecyl hexadecenoate has diverse applications in scientific research:
Chemistry: It is used as a model compound in studies of esterification and hydrolysis reactions.
Biology: The compound is studied for its role in lipid metabolism and as a component of biological membranes.
Medicine: It is explored for its potential use in drug delivery systems due to its biocompatibility and ability to form stable emulsions.
Mechanism of Action
The mechanism of action of hexadecyl hexadecenoate involves its interaction with lipid membranes. It integrates into the lipid bilayer, affecting membrane fluidity and permeability. This property is particularly useful in drug delivery systems, where the compound can enhance the absorption and bioavailability of active pharmaceutical ingredients .
Comparison with Similar Compounds
Hexadecyl hexadecenoate is similar to other long-chain esters such as:
Hexadecyl hexadecanoate (Cetyl palmitate): Both compounds are long-chain esters with similar physical properties.
Hexadecyl octanoate: This compound has a shorter chain length compared to this compound, resulting in different physical and chemical properties.
Uniqueness: this compound’s unique feature is its double bond, which imparts distinct reactivity and functional properties compared to fully saturated esters .
Properties
CAS No. |
71788-99-3 |
|---|---|
Molecular Formula |
C32H62O2 |
Molecular Weight |
478.8 g/mol |
IUPAC Name |
hexadecyl hexadec-2-enoate |
InChI |
InChI=1S/C32H62O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-34-32(33)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h28,30H,3-27,29,31H2,1-2H3 |
InChI Key |
TYCWLPZLNYBZLD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC(=O)C=CCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


